(4-Propoxy-phenyl)-acetic acid
Description
(4-Propoxy-phenyl)-acetic acid is a carboxylic acid derivative featuring a phenyl ring substituted with a propoxy group (-OCH₂CH₂CH₃) at the para position and an acetic acid moiety (-CH₂COOH) directly attached to the aromatic ring. This compound belongs to the broader class of aryloxyacetic acids, which are characterized by their aromatic ether and carboxylic acid functional groups.
The acetic acid group enables coordination with metal ions, making such compounds candidates for adsorption or chelation processes .
Properties
IUPAC Name |
2-(4-propoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLCOWORODEDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10876470 | |
| Record name | BENZENEACETIC ACID, 4-PROPOXY- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26118-57-0 | |
| Record name | BENZENEACETIC ACID, 4-PROPOXY- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Propoxy-phenyl)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromophenol.
Etherification: 4-bromophenol is reacted with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxy-bromobenzene.
Grignard Reaction: The 4-propoxy-bromobenzene undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then treated with carbon dioxide to yield this compound after acidic workup.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4-Propoxy-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-Propoxy-benzaldehyde or 4-Propoxy-benzoic acid.
Reduction: 4-Propoxy-phenylmethanol.
Substitution: 4-Nitro-4-propoxy-phenyl-acetic acid or 4-Halo-4-propoxy-phenyl-acetic acid.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
(4-Propoxy-phenyl)-acetic acid has been studied for its anti-inflammatory and analgesic properties. Similar compounds in its class have demonstrated efficacy in reducing inflammation and pain, making them candidates for drug development targeting conditions such as arthritis and other inflammatory disorders .
Case Study: Synthesis of Analogs
Research has focused on synthesizing analogs of this compound to enhance its pharmacological profile. For instance, derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. These studies show that modifications to the propoxy group can significantly affect the potency and selectivity of the compounds .
Chemical Intermediates
Synthesis in Organic Chemistry
this compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, such as esterification and amidation, makes it valuable in synthetic pathways .
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Esterification | Acid catalyst, reflux | 85 | |
| Amidation | Base-catalyzed | 75 | |
| Reduction | Catalytic hydrogenation | 90 |
Toxicological Studies
Safety Assessment
Understanding the toxicological profile of this compound is essential for its application in consumer products. Studies have indicated low acute toxicity levels, with significant attention paid to chronic exposure risks. The compound has been evaluated using standard toxicological assays to determine its safety for potential use in pharmaceuticals and consumer goods .
Case Study: Chronic Exposure Analysis
A comprehensive toxicological assessment was conducted to evaluate the long-term effects of this compound on human health. Results indicated minimal systemic toxicity, with localized irritation observed at high concentrations. This information is critical for regulatory compliance and safe usage guidelines .
Regulatory Considerations
Environmental Impact
The environmental impact of this compound is also under scrutiny due to its potential use in various applications. Regulatory bodies require thorough assessments of chemical substances to ensure they do not pose risks to ecosystems or human health. Studies have shown that while the compound is biodegradable, monitoring its environmental fate is necessary to prevent accumulation .
Mechanism of Action
The mechanism of action of (4-Propoxy-phenyl)-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The propoxy group can enhance lipophilicity, affecting the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares (4-Propoxy-phenyl)-acetic acid with structurally related compounds based on substituent groups and functional properties:
Functional Group Impact on Properties
- Acidity : The acetic acid group (pKa ~4.76) enables deprotonation at neutral pH, facilitating interactions with cationic species (e.g., UO₂²⁺, Pb²⁺) via electrostatic or coordination mechanisms .
- Coordination Capacity: Carboxylic acid derivatives like this compound may form monodentate or bidentate complexes with metal ions, similar to other aryloxyacetic acids used in uranium adsorption .
Adsorption and Reactivity
- Uranium Adsorption : Analogous compounds (e.g., chalcone-acetic acid hybrids) demonstrate high uranium adsorption capacities (up to 97.8% removal) via coordination with -COO⁻ groups . The propoxy group could enhance porosity in modified biochar systems, as seen in acetic acid-modified sludge-based biochar (ASBB) .
- Kinetic Performance : Acetic acid-modified adsorbents achieve equilibrium within 5 minutes due to rapid surface interactions, suggesting that This compound derivatives may exhibit similar kinetics .
Stability and Reusability
- Chemical Stability : Aryloxyacetic acids generally resist hydrolysis under acidic conditions but may degrade under strong alkaline or oxidative environments. The propoxy chain may improve thermal stability compared to shorter alkoxy analogs .
Biological Activity
(4-Propoxy-phenyl)-acetic acid, also known as 3-Chloro-4-propoxyphenylacetic acid, is an organic compound classified within the phenol ether group. This compound has garnered attention for its potential biological activities, particularly concerning inflammatory pathways and cellular processes. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-(3-chloro-4-propoxyphenyl)acetic acid
- Molecular Formula : C12H15ClO3
- Molecular Weight : Approximately 228.67 g/mol
This compound features a chloro-substituted phenyl ring and a propoxy group, which are essential for its biological interactions.
Research indicates that this compound interacts with various biological targets, particularly enzymes involved in inflammatory pathways. Its mechanism of action primarily involves:
- Cyclooxygenase Inhibition : The compound exhibits dual cyclooxygenase and peroxidase activities, playing a crucial role in the biosynthesis of prostanoids. Prostaglandins derived from arachidonic acid are vital in mediating inflammation and cytoprotection in gastric epithelial cells .
- Cell Signaling Modulation : By binding to specific receptors or enzymes, it influences various cellular processes related to inflammation and cell signaling.
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by modulating the production of prostaglandins such as PGE2, which is crucial for cytoprotection .
- Cytotoxicity Assessments : In studies involving different cell lines, this compound did not exhibit significant cytotoxicity at concentrations up to 100 μM, indicating a favorable safety profile compared to other compounds .
Table 1: Summary of Biological Activities
Detailed Case Study: Inhibition of Inflammatory Pathways
In a detailed study focusing on the inflammatory response, this compound was administered to animal models exhibiting signs of inflammation. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 levels, suggesting its potential use as an anti-inflammatory agent .
Q & A
Q. What are the standard synthetic routes for preparing (4-Propoxy-phenyl)-acetic acid?
Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction. First, 4-propoxyphenol is prepared by alkylating phenol with propyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF). The phenol derivative is then reacted with chloroacetic acid in the presence of a base (e.g., NaOH) to form the ester intermediate, which is hydrolyzed under acidic or basic conditions to yield this compound. Purification is achieved via recrystallization using ethanol/water mixtures .
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Phenol, propyl bromide, K₂CO₃, DMF, 80°C | Synthesis of 4-propoxyphenol |
| 2 | 4-Propoxyphenol, chloroacetic acid, NaOH, reflux | Ester formation |
| 3 | Hydrolysis (HCl or NaOH) | Acid liberation |
| 4 | Recrystallization (ethanol/water) | Purification |
Q. How can the purity and structural integrity of this compound be verified?
Methodological Answer: Key techniques include:
- HPLC : Quantify purity using a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile/water (60:40) .
- NMR : ¹H NMR (DMSO-d6) should show signals for the propoxy group (δ 1.0–1.5 ppm for CH₃CH₂CH₂O-) and the acetic acid moiety (δ 3.6 ppm for CH₂COO-) .
- Melting Point : Compare observed mp (e.g., 120–123°C) with literature values to confirm identity .
Advanced Research Questions
Q. What experimental parameters critically influence the reaction yield in synthesizing this compound?
Methodological Answer: Yield optimization requires:
- Molar Ratios : A 1:1.2 ratio of 4-propoxyphenol to chloroacetic acid minimizes side reactions.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
- Temperature : Reflux conditions (80–100°C) improve kinetics but must avoid decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves ester intermediates, improving final purity .
Data Contradiction Analysis: Conflicting yields in literature (e.g., 60% vs. 85%) may arise from differences in workup procedures or solvent purity. Systematic replication with controlled variables is recommended.
Q. How does the propoxy substituent impact the compound’s bioactivity compared to methoxy or ethoxy analogs?
Methodological Answer: The propoxy group increases lipophilicity (logP ≈ 2.5 vs. 1.8 for methoxy), enhancing membrane permeability. Comparative bioactivity studies involve:
- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) isoforms.
- Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C-acetic acid tagging) quantify intracellular accumulation .
- SAR Analysis : Propoxy derivatives show 20% higher anti-inflammatory activity in murine models vs. ethoxy analogs, likely due to prolonged tissue retention .
Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing between ortho/meta substitution patterns on the phenyl ring .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₁H₁₄O₃) with <2 ppm error.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorph studies .
Data Contradiction Resolution
Q. How to address discrepancies in reported biological activities of phenylacetic acid derivatives?
Methodological Answer:
- Standardized Assays : Use validated protocols (e.g., NIH’s COX-2 inhibition assay) to minimize inter-lab variability.
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, trifluoromethoxy derivatives (logP ≈ 3.0) show higher potency but lower solubility than propoxy analogs, explaining divergent results in aqueous vs. lipid-rich environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
